molecular formula C23H24ClN5O2 B2611197 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide CAS No. 1251618-32-2

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

Cat. No.: B2611197
CAS No.: 1251618-32-2
M. Wt: 437.93
InChI Key: HXBVPKRMAZXYMP-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic compound known for its unique chemical structure, which integrates components like piperidinyl, chlorophenyl, and triazole functionalities. Such compounds hold significant interest in various scientific fields due to their potential therapeutic properties and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. Starting from commercially available starting materials, the compound is synthesized through sequences such as nucleophilic substitution, acylation, and click chemistry (involving the formation of the 1,2,3-triazole ring).

Industrial Production Methods

Industrial synthesis might employ more efficient pathways to maximize yield and purity, involving optimized reaction conditions like controlled temperatures, catalysts, and solvent systems. Large-scale production can often leverage flow chemistry techniques to streamline and automate the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound could undergo oxidation at specific sites, particularly on the aromatic ring or the piperidinyl moiety.

  • Reduction: : Reduction reactions might target the carbonyl groups or the 1,2,3-triazole ring, altering their chemical properties.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions, especially where halogenated or activated aromatic rings are present.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution agents like alkyl halides under varying conditions of temperature and solvent environments.

Major Products

The reactions typically yield intermediates or derivatives that either enhance the compound's functional properties or facilitate further chemical transformations.

Scientific Research Applications

This compound finds a wide range of applications:

  • Chemistry: : Used as a building block for designing new molecules with potential biological activity.

  • Biology: : Serves as a probe for studying molecular interactions and enzyme functions.

  • Medicine: : Explored for its potential use in developing pharmaceuticals due to its unique structure and bioactivity.

  • Industry: : Utilized in material science for creating novel materials with specific properties.

Mechanism of Action

Mechanism and Effects

The compound exerts its effects through interactions with specific molecular targets, potentially involving inhibition or activation of enzymes or receptors. Its aromatic and heterocyclic structures play crucial roles in binding to these targets.

Molecular Targets and Pathways

Key molecular targets could include enzymes involved in metabolic pathways or cellular receptors, impacting physiological processes and biochemical pathways.

Comparison with Similar Compounds

Uniqueness

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide stands out due to its combined functionalities and the potential for diverse chemical reactivity and biological activity.

Similar Compounds

  • N-(1-(4-chlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethyl)-3,4-dimethylbenzamide

  • 4-chloro-1-(piperidin-4-yl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide

  • N-(4-chlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-3-carboxamide

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-15-3-4-17(13-16(15)2)22(30)25-19-9-11-28(12-10-19)23(31)21-14-29(27-26-21)20-7-5-18(24)6-8-20/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBVPKRMAZXYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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